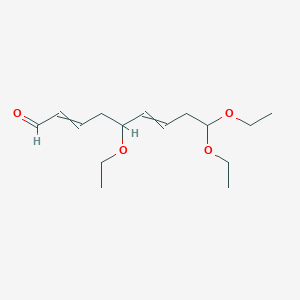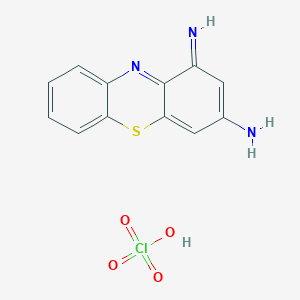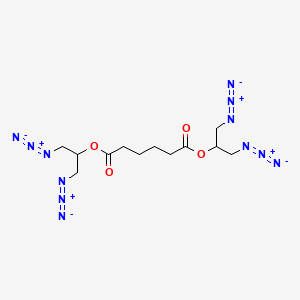
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone is an organic compound with the molecular formula C13H15BrO2 It is a member of the cyclohexyl phenyl methanones class and is characterized by the presence of a bromine atom, a hydroxyl group, and a cyclohexyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone can be synthesized through the reaction of cyclohexanecarbonyl chloride with m-bromophenol in the presence of aluminum chloride. The reaction is typically carried out without a solvent at a temperature of 120°C for 1-2 hours, yielding the product in 57-64% yield . Another method involves the Fries rearrangement of m-bromophenyl cyclohexanecarboxylate with aluminum chloride at 100°C for 1 hour, achieving a yield of 71% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of aluminum chloride as a catalyst and the high-temperature conditions are typical of industrial organic synthesis processes.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
- 4-Bromo-2-methoxyphenol
- 4-Bromo-2-(hydroxymethyl)phenol
Uniqueness
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone is unique due to the presence of a cyclohexyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds and can lead to unique reactivity and applications.
Propiedades
Número CAS |
81066-16-2 |
|---|---|
Fórmula molecular |
C13H15BrO2 |
Peso molecular |
283.16 g/mol |
Nombre IUPAC |
(4-bromo-2-hydroxyphenyl)-cyclohexylmethanone |
InChI |
InChI=1S/C13H15BrO2/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9,15H,1-5H2 |
Clave InChI |
LOEXZFSLAOGCLR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)


![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)







![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)


